molecular formula C12H12N2O2S B3137911 2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine CAS No. 444087-52-9

2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine

Cat. No. B3137911
CAS RN: 444087-52-9
M. Wt: 248.3 g/mol
InChI Key: LEILGWGBFNXOBK-UHFFFAOYSA-N
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Description

“2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine” is an organic compound that has gained significant attention in the field of chemistry. It is related to the class of compounds known as sulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as pyrrolidine derivatives have been studied for their bioactive properties . These studies have investigated the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the compounds .

Scientific Research Applications

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamides, a significant class of synthetic antibiotics, play a crucial role in treating bacterial infections. Beyond their antibacterial applications, sulfonamides have been explored for various therapeutic uses, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent scientific patents and literature highlight the development of sulfonamide inhibitors targeting diseases like cancer, glaucoma, and Alzheimer's. These inhibitors have been investigated for their potential in targeting specific enzymes and receptors, such as tyrosine kinase and histone deacetylase, indicating their versatile applications in drug discovery and development (Gulcin & Taslimi, 2018).

Environmental Fate and Toxicity of Perfluoroalkyl Substances

Research on polyfluoroalkyl chemicals, which include sulfonamide derivatives, focuses on their environmental persistence and toxicological impact. These substances, due to their bioaccumulation and potential health risks, are subjects of regulatory concern. Studies have examined their degradation pathways, environmental fate, and effects on human health. The degradation of non-fluorinated functionalities in these compounds can lead to the formation of persistent and toxic by-products, emphasizing the need for comprehensive environmental and toxicological assessments (Liu & Avendaño, 2013).

Pharmacological Applications of Sulfa Drug Analogs

The exploration of N-sulfonylamino azinones and their derivatives underscores the pharmacological significance of sulfa drug analogs. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer effects. Recent reviews have highlighted the development of new generations of these compounds, demonstrating their importance in treating neurological disorders and other health conditions (Elgemeie, Azzam, & Elsayed, 2019).

Human Exposure to Per- and Polyfluoroalkyl Substances through Drinking Water

Studies on per- and polyfluoroalkyl substances (PFAS) have focused on their presence in drinking water and the associated human health risks. These compounds, used in various industrial and commercial applications, have been detected in water supplies, raising concerns about their impact on human health. Research has sought to quantify exposure levels and evaluate the potential health risks from regular consumption of contaminated water, providing crucial data for regulatory and public health decision-making (Domingo & Nadal, 2019).

Safety and Hazards

While specific safety and hazard information for “2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine” was not found, related compounds such as 4′-Methylbiphenyl-4-sulfonyl chloride are classified as hazardous according to GB CLP Regulation .

Future Directions

The future directions for “2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine” could involve further exploration of its potential biological activities, given the interest in related compounds such as pyrrolidine derivatives . Additionally, the design of new compounds with different biological profiles could be guided by the study of these related compounds .

properties

IUPAC Name

2-(4-methylphenyl)sulfonylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-4-6-10(7-5-9)17(15,16)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEILGWGBFNXOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263736
Record name 2-[(4-Methylphenyl)sulfonyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444087-52-9
Record name 2-[(4-Methylphenyl)sulfonyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444087-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)sulfonyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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